(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
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Description
The compound is a complex organic molecule that contains functional groups such as furan, piperazine, oxazole, and nitrile . It’s likely that this compound could be synthesized from these functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan, piperazine, oxazole, and nitrile groups would all contribute to the overall structure .
Scientific Research Applications
- The furan and oxazole moieties in this compound make it a promising candidate for developing novel antibacterial and antifungal agents. Researchers can explore its activity against various pathogens, potentially leading to new therapeutic options .
- Furan derivatives have been investigated for their anti-inflammatory effects. This compound’s structural features may contribute to modulating inflammatory pathways, making it relevant for treating inflammatory conditions .
- Furan-based compounds often exhibit cytotoxicity and antiproliferative activity. Researchers can explore the potential of this compound as an anticancer agent by studying its effects on cancer cell lines and understanding its mechanism of action .
- Furan-containing molecules have shown promise as neuroprotective agents. Investigating the neuroprotective properties of this compound could lead to insights for treating neurodegenerative diseases .
- The presence of both furan and oxazole rings provides synthetic chemists with interesting building blocks. Researchers can use this compound as a starting material for designing new drug candidates or functional materials .
- Furan-based compounds often exhibit interesting photophysical properties. Researchers can explore its fluorescence, absorption, and emission characteristics for potential sensor applications, such as detecting specific analytes or environmental pollutants .
- Considering the shift toward biorefineries and sustainable resources, investigating the synthesis of this compound from biomass-derived furfural could contribute to the development of biorenewable chemicals .
- The chiral furan moiety in this compound opens avenues for asymmetric synthesis. Researchers can explore its use as a chiral auxiliary or ligand in asymmetric catalysis reactions .
Antibacterial and Antifungal Agents
Anti-Inflammatory Properties
Cancer Research
Neuroprotective Agents
Organic Synthesis and Medicinal Chemistry
Photophysical Properties and Sensors
Biorenewable Chemicals
Chiral Synthesis and Asymmetric Catalysis
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c22-15-17-21(28-19(23-17)9-8-16-5-2-1-3-6-16)25-12-10-24(11-13-25)20(26)18-7-4-14-27-18/h1-9,14H,10-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCFHYWTSXUWAR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile |
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